3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
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Overview
Description
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is an organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dioxaborolane group imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:
Formation of the dioxaborolane group: This can be achieved by reacting pinacol with boron trihalides or boronic acids under controlled conditions.
Cyclization and functionalization: The intermediate is then subjected to cyclization reactions to form the oxazinone ring, followed by methylation to introduce the 3-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Reduction: Reduction reactions can convert the oxazinone ring to its corresponding amine derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides like sodium borohydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Amine derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The oxazinone ring can also interact with biological targets, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its combination of the dioxaborolane group and the oxazinone ring, which imparts distinct reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C15H20BNO4 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10-9-17(5)13(18)19-12(10)8-11/h6-8H,9H2,1-5H3 |
InChI Key |
JVXZMIBZPCQDPJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C(=O)O3)C)C=C2 |
Origin of Product |
United States |
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